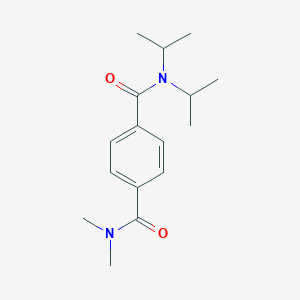![molecular formula C18H15NO5 B5782046 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5782046.png)
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It has been widely used in scientific research as a fluorescent probe for the detection of metal ions and as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one as a fluorescent probe involves the chelation of metal ions by the nitrobenzyl group. This results in a change in the fluorescence properties of the compound, which can be detected and measured.
As an anticancer agent, the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to cell death.
Biochemical and Physiological Effects
Studies have shown that 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one exhibits low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
In addition, the compound has been found to have antioxidant properties and to protect against oxidative stress-induced cell damage. It has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards metal ions, making it a useful tool for environmental monitoring and biomedical research.
However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions. In addition, further studies are needed to determine the optimal dosage and administration route for the compound as an anticancer agent.
Zukünftige Richtungen
There are several future directions for the use of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one in scientific research. One direction is the development of new fluorescent probes based on the structure of the compound for the detection of other metal ions.
Another direction is the further exploration of the anticancer potential of the compound, including the development of new formulations and administration routes for improved efficacy and reduced toxicity.
Finally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new therapies for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Synthesemethoden
The synthesis of 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one involves the reaction of 4,7-dimethylcoumarin with 4-nitrobenzyl bromide in the presence of potassium carbonate in dimethylformamide. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has been used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. The compound exhibits high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
In addition, 4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one has shown potential as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the proliferation of cancer cells and to have synergistic effects when used in combination with other anticancer drugs.
Eigenschaften
IUPAC Name |
4,7-dimethyl-5-[(4-nitrophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-11-7-15(18-12(2)9-17(20)24-16(18)8-11)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYSQSFXCHAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

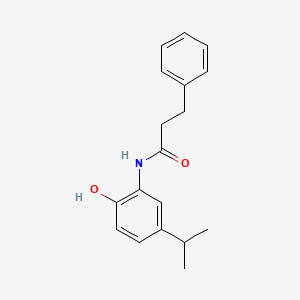
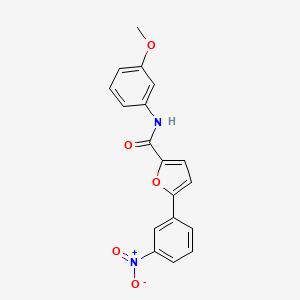
![2-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5781973.png)
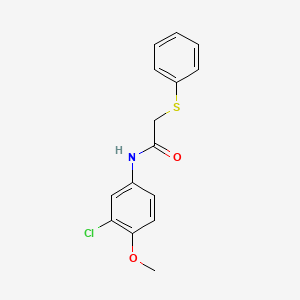
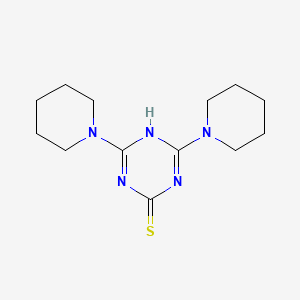
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)
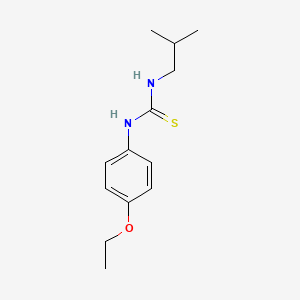
![3-(2,4,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)propanoic acid](/img/structure/B5782022.png)
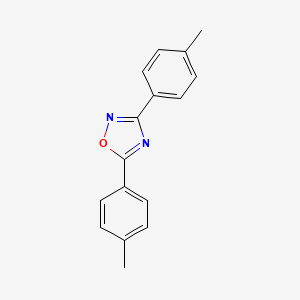
![(3-ethoxy-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5782038.png)
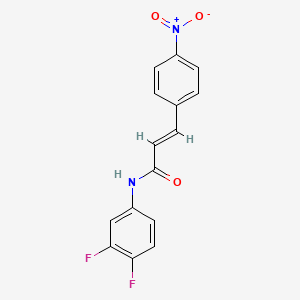
![methyl 4-[5-(hydroxymethyl)-2-furyl]benzoate](/img/structure/B5782066.png)
